1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
Overview
Description
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane is an organic compound featuring a cyclopropane ring substituted with a bromomethyl and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a bromomethyl-substituted alkene with a trifluoromethylating agent under specific conditions. The reaction may require catalysts such as transition metals and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Addition Reactions: The cyclopropane ring can participate in addition reactions, especially under the influence of strong acids or bases.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amine derivatives, while oxidation reactions may produce carboxylic acids or ketones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane would depend on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-1-(trifluoromethyl)cyclopropane
- 1-(Bromomethyl)-1-(difluoromethyl)cyclopropane
- 1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane
Uniqueness
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane is unique due to the presence of both bromomethyl and trifluoromethyl groups on a cyclopropane ring
Properties
IUPAC Name |
1-(bromomethyl)-1-(trifluoromethyl)cyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF3/c6-3-4(1-2-4)5(7,8)9/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLJEJIHDBHTEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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